molecular formula C6H6N4S B131649 6-Methylmercaptopurine CAS No. 50-66-8

6-Methylmercaptopurine

Cat. No.: B131649
CAS No.: 50-66-8
M. Wt: 166.21 g/mol
InChI Key: UIJIQXGRFSPYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylmercaptopurine is a derivative of mercaptopurine, a purine analog used primarily in the treatment of leukemia and other autoimmune diseases. It is a thiopurine compound that interferes with nucleic acid synthesis by inhibiting purine metabolism. This compound is known for its immunosuppressive and antineoplastic properties, making it a valuable agent in medical treatments.

Scientific Research Applications

6-Methylmercaptopurine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other purine derivatives and as a reagent in various organic reactions.

    Biology: Studied for its effects on cellular metabolism and DNA synthesis.

    Medicine: Primarily used in the treatment of acute lymphoblastic leukemia and other hematological malignancies. It is also used in the management of autoimmune diseases like Crohn’s disease and ulcerative colitis.

    Industry: Employed in the development of new pharmaceuticals and as a standard in analytical chemistry for the quantification of thiopurine metabolites.

Mechanism of Action

Target of Action

6-(Methylthio)purine, also known as 6-Methylmercaptopurine, primarily targets the enzyme Purine nucleoside phosphorylase DeoD-type . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

The compound is an analog of inosine, with a methylthio group replacing the hydroxyl group in the 6-position . It interacts with its target enzyme, potentially inhibiting its activity and affecting the purine salvage pathway .

Biochemical Pathways

The primary biochemical pathway affected by 6-(Methylthio)purine is the purine salvage pathway . This pathway recycles hypoxanthine, inosine, and adenine as substrates to generate purine nucleotides . By interacting with the Purine nucleoside phosphorylase DeoD-type, 6-(Methylthio)purine can disrupt this pathway, potentially affecting nucleotide synthesis and cellular proliferation .

Pharmacokinetics

It is known that the compound is metabolized by xanthine oxidase . The bioavailability, distribution, metabolism, and excretion (ADME) properties of the compound, and their impact on its bioavailability, remain to be fully elucidated .

Result of Action

The molecular and cellular effects of 6-(Methylthio)purine’s action are likely related to its impact on the purine salvage pathway. By inhibiting the activity of Purine nucleoside phosphorylase DeoD-type, the compound could disrupt nucleotide synthesis and cellular proliferation .

Action Environment

The action, efficacy, and stability of 6-(Methylthio)purine can be influenced by various environmental factors. These may include the presence of other compounds, the pH and temperature of the environment, and the specific cellular context . .

Future Directions

The method employed in the research can be effectively utilized to support therapeutic drug monitoring . The measured value of 6-TGMP as an active metabolite was in the range of 29–429 pmol/8 × 10^8 erythrocytes . This indicates that a treatment dose adjustment is needed for patients with concentrations below the therapeutic range .

Biochemical Analysis

Biochemical Properties

6-(Methylthio)purine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be biosynthesized from mercaptopurine and S-adenosylmethionine through the action of the enzyme thiopurine S-methyltransferase .

Cellular Effects

The effects of 6-(Methylthio)purine on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 6-(Methylthio)purine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 6-(Methylthio)purine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-(Methylthio)purine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

6-(Methylthio)purine is involved in several metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

6-(Methylthio)purine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 6-(Methylthio)purine and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylmercaptopurine typically involves the methylation of mercaptopurine. One common method is the reaction of mercaptopurine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Mercaptopurine: The parent compound of 6-Methylmercaptopurine, used in similar medical applications.

    Thioguanine: Another thiopurine analog with similar mechanisms of action but different clinical applications.

    Azathioprine: A prodrug that is metabolized to mercaptopurine in the body, used as an immunosuppressant.

Uniqueness: this compound is unique in its specific methylation, which alters its metabolic pathway and potentially its pharmacokinetics and toxicity profile. This modification can influence its therapeutic efficacy and side effect profile compared to its parent compound and other thiopurine analogs.

Properties

IUPAC Name

6-methylsulfanyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJIQXGRFSPYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901654
Record name 6-(methylsulfanyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-66-8
Record name 6-Methylmercaptopurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylthiopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Methylthio)purine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(methylsulfanyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methylthio)purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.053
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHYLMERCAPTOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V404DV25O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylmercaptopurine
Reactant of Route 2
Reactant of Route 2
6-Methylmercaptopurine
Reactant of Route 3
Reactant of Route 3
6-Methylmercaptopurine
Reactant of Route 4
Reactant of Route 4
6-Methylmercaptopurine
Reactant of Route 5
Reactant of Route 5
6-Methylmercaptopurine
Reactant of Route 6
6-Methylmercaptopurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.